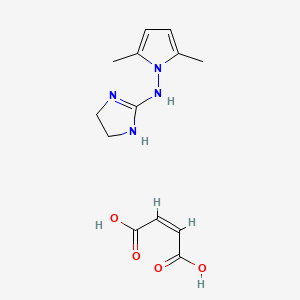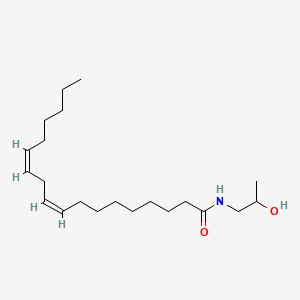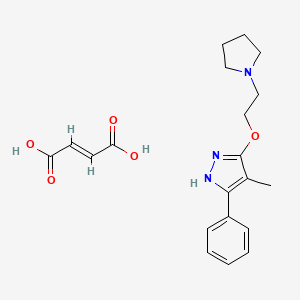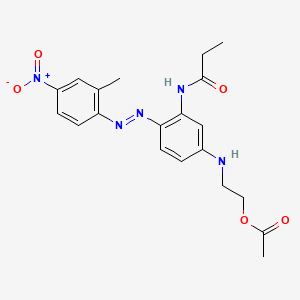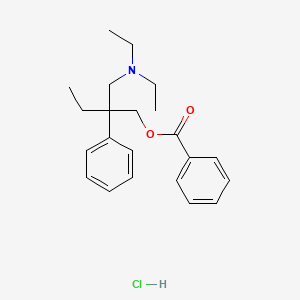
beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyvinyl Alcohol (L 1799): is a synthetic polymer known for its excellent film-forming, emulsifying, and adhesive properties. It is a water-soluble polymer that is widely used in various industrial applications due to its versatility and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Polyvinyl Alcohol (L 1799) is typically synthesized through the polymerization of vinyl acetate, followed by hydrolysis. The process involves the following steps:
Polymerization of Vinyl Acetate: Vinyl acetate is polymerized using free radical initiators to form polyvinyl acetate.
Hydrolysis: The polyvinyl acetate is then hydrolyzed in the presence of an alkaline catalyst, such as sodium hydroxide, to produce polyvinyl alcohol. The degree of hydrolysis can be controlled to obtain the desired properties of the final product.
Industrial Production Methods: In industrial settings, the production of Polyvinyl Alcohol (L 1799) involves large-scale polymerization reactors and continuous hydrolysis processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure high yield and consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Polyvinyl Alcohol (L 1799) undergoes various chemical reactions, including:
Oxidation: Polyvinyl Alcohol can be oxidized to form polyvinyl ketone.
Reduction: Reduction reactions can convert Polyvinyl Alcohol into polyvinyl ether.
Substitution: Polyvinyl Alcohol can undergo substitution reactions with various reagents to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation: Polyvinyl ketone.
Reduction: Polyvinyl ether.
Substitution: Various polyvinyl derivatives with different functional groups.
Applications De Recherche Scientifique
Polyvinyl Alcohol (L 1799) has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in the synthesis of nanoparticles and as a matrix for the immobilization of enzymes.
Biology: Employed in the preparation of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical tablets and as a component in contact lens solutions.
Industry: Applied in the production of adhesives, coatings, and films for packaging materials.
Mécanisme D'action
The mechanism of action of Polyvinyl Alcohol (L 1799) is primarily based on its ability to form hydrogen bonds with water molecules, leading to its high solubility and film-forming properties. The polymer interacts with various molecular targets through hydrogen bonding and van der Waals forces, which contribute to its adhesive and emulsifying capabilities.
Comparaison Avec Des Composés Similaires
Polyethylene Glycol: Similar in its water solubility and biocompatibility but differs in its chemical structure and applications.
Polyvinylpyrrolidone: Shares film-forming properties but has different solubility characteristics and uses.
Polyacrylic Acid: Known for its adhesive properties but has a different chemical composition and reaction behavior.
Uniqueness: Polyvinyl Alcohol (L 1799) is unique due to its combination of water solubility, film-forming ability, and chemical reactivity. Its versatility makes it suitable for a wide range of applications, from industrial adhesives to biomedical materials.
Propriétés
Numéro CAS |
102586-20-9 |
|---|---|
Formule moléculaire |
C22H30ClNO2 |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
[2-(diethylaminomethyl)-2-phenylbutyl] benzoate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-4-22(17-23(5-2)6-3,20-15-11-8-12-16-20)18-25-21(24)19-13-9-7-10-14-19;/h7-16H,4-6,17-18H2,1-3H3;1H |
Clé InChI |
XMGKUKGPSZQSJW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN(CC)CC)(COC(=O)C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


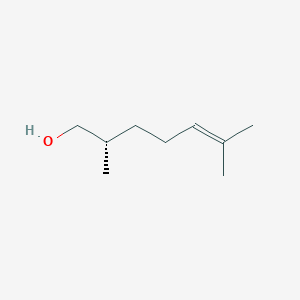
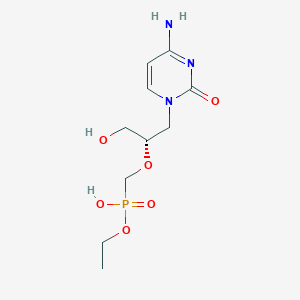


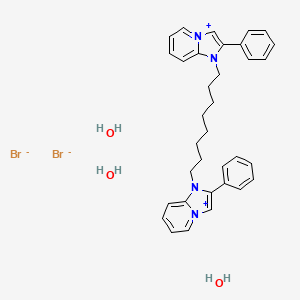

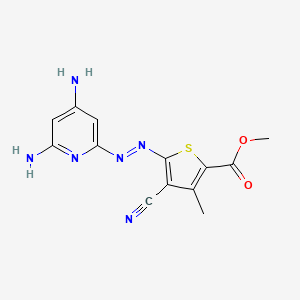
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
